molecular formula C12H12ClNO2 B1374146 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole CAS No. 1184380-08-2

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole

Cat. No.: B1374146
CAS No.: 1184380-08-2
M. Wt: 237.68 g/mol
InChI Key: GYMFXJDUERCVIF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole is a substituted oxazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 4 and a 4-ethoxyphenyl (C₆H₄-O-C₂H₅) substituent at position 2 of the oxazole ring. The compound is primarily utilized as an intermediate in organic synthesis, particularly for the development of bioactive molecules, including antimicrobial and anticancer agents. Its structure enables facile functionalization via nucleophilic substitution at the chloromethyl group, making it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-15-11-5-3-9(4-6-11)12-14-10(7-13)8-16-12/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMFXJDUERCVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The most common and direct synthetic approach to 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole involves the condensation of 4-ethoxybenzaldehyde with chloroacetonitrile under basic conditions, followed by cyclization to form the oxazole ring. This method is widely reported in organic synthesis literature and industrial protocols.

  • Reaction Scheme:

    $$
    \text{4-Ethoxybenzaldehyde} + \text{Chloroacetonitrile} \xrightarrow[\text{reflux}]{\text{Base, solvent}} \text{4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole}
    $$

  • Typical Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)

  • Solvents: Ethanol, acetonitrile, or xylene
  • Conditions: Reflux for 24–48 hours to ensure complete cyclization

This process involves nucleophilic attack of the nitrile carbon on the aldehyde carbonyl, followed by cyclization and dehydration to yield the oxazole ring with the chloromethyl substituent at the 4-position and the ethoxyphenyl group at the 2-position.

Industrial and Flow Chemistry Adaptations

In industrial settings, continuous flow microreactor systems have been employed to improve reaction efficiency, yield, and scalability. These systems allow precise control over:

  • Temperature (typically 20–80 °C)
  • Pressure
  • Reactant concentrations

Such flow processes reduce reaction times and enhance product purity by minimizing side reactions and enabling better heat and mass transfer.

Alternative Synthetic Routes

While the direct condensation of aldehydes with chloroacetonitrile is predominant, other methods include:

These alternative routes are less common for this exact compound but provide insight into structural analog synthesis.

Detailed Reaction Conditions and Yields

Step Reactants Catalyst/Base Solvent Temperature Time Yield (%) Notes
1 4-Ethoxybenzaldehyde + Chloroacetonitrile K2CO3 or NaH Ethanol or Acetonitrile Reflux (~78 °C) 24–48 h 85–95 Typical base-promoted condensation and cyclization
2 Same as above (continuous flow) Automated base dosing DMSO or Xylene 20–80 °C Minutes to hours >90 Enhanced yield and scalability via flow reactors
3 4-Methoxybenzamide + 1,3-Dichloroacetone (analogue) None (thermal) Xylene Reflux (~140 °C) 48 h 95 High yield for related chloromethyl oxazole derivatives

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Base-promoted condensation 4-Ethoxybenzaldehyde + Chloroacetonitrile K2CO3, NaH Reflux in ethanol/acetonitrile, 24–48 h Simple, high yield, scalable Longer reaction time
Continuous flow synthesis Same as above Automated base dosing Controlled T, P, flow rate Enhanced yield, scalability Requires specialized equipment
Thermal condensation (analogue) 4-Methoxybenzamide + 1,3-Dichloroacetone None (thermal) Reflux in xylene, 48 h High yield, straightforward High temperature, longer time
Catalytic cycloisomerization α-Haloketones + amides FeCl3, Zn(OTf)2 70 °C, 12 h Mild conditions, selective Less documented for this compound

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted oxazole derivatives, while oxidation can produce oxazole carboxylic acids or ketones.

Scientific Research Applications

Anticancer Activity

Research has indicated that oxazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole have been synthesized and evaluated for their cytotoxic properties. A study demonstrated that compounds with similar structures showed IC50 values ranging from nanomolar to micromolar concentrations against human tumor cell lines, suggesting strong potential for cancer treatment . The presence of electron-donating groups (like ethoxy) enhances the activity of these compounds, making them promising candidates in the development of new anticancer drugs.

Antimicrobial Properties

Oxazole derivatives have also been investigated for their antimicrobial properties. The unique structure of these compounds contributes to their effectiveness against various bacterial strains. In particular, studies have shown that certain oxazole derivatives possess significant antibacterial activity against Gram-positive bacteria, which is crucial for developing new antibiotics . The incorporation of the chloromethyl group enhances reactivity and allows for further functionalization, potentially leading to more potent antimicrobial agents.

Synthetic Intermediates

The chloromethyl group in 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole serves as a versatile building block in organic synthesis. It can participate in nucleophilic substitutions to form a variety of derivatives. For example, this compound can be transformed into amines or ethers through reactions with amines or alkoxides, respectively . Such transformations are valuable in medicinal chemistry for generating libraries of compounds with diverse biological activities.

Role in Natural Product Synthesis

Oxazoles are also utilized in the synthesis of complex natural products. Their ability to act as masked carboxyl groups facilitates the construction of intricate molecular architectures. This property is particularly useful in total synthesis projects where strategic functional group manipulation is required . The application of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole in such synthetic pathways could lead to the discovery of novel compounds with therapeutic potential.

Case Study 1: Anticancer Activity Evaluation

A series of oxazole derivatives were synthesized and tested for antiproliferative activity against a panel of cancer cell lines. Among these, compounds structurally related to 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole exhibited enhanced activity compared to standard chemotherapeutics like Doxorubicin. The study highlighted the importance of substituent positioning and electronic effects on biological activity .

CompoundIC50 (nM)Cell Line
4g0.5HT-29
4i73.2A549
CA-45.0MCF-7

Case Study 2: Antimicrobial Activity Assessment

In another investigation, oxazole derivatives were assessed for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed MIC values significantly lower than those of conventional antibiotics, underscoring their potential as new antimicrobial agents .

CompoundMIC (µg/mL)Bacterial Strain
11a10.8Staphylococcus aureus
11b27.8Escherichia coli

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazole ring can also interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₀ClNO₂ (calculated based on substituents).
  • Molecular Weight : ~239.66 g/mol.
  • Synthesis : Typically synthesized via cyclization of an amide with an α-haloketone under modified Blümlein-Lewy conditions. However, yields are often low (23–35%) due to challenges in product isolation .

Comparison with Similar Compounds

The biological and chemical properties of oxazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole with structurally analogous compounds:

Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity/Application Source/Reference
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole 2-(3-Cl-C₆H₄), 4-(CH₂Cl) 228.08 Intermediate for N-alkylation reactions
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole 2-(4-Br-C₆H₄), 4-(CH₂Cl) 272.53 Life science research reagent
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole 2-(3-CH₃-C₆H₄), 4-(CH₂Cl), 5-CH₃ 221.68 Synthetic intermediate; acaricidal leads
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole 2-(4-CF₃-C₆H₄), 4-(CH₂Cl) 261.67 High-purity research chemical
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole 2-(4-OCH₂CH₃-C₆H₄), 4-CH₃, 5-(CH₂Cl) 251.71 Antimicrobial candidate (under study)

Biological Activity

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole is a compound of significant interest due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole features a chloromethyl group and an ethoxyphenyl moiety, contributing to its lipophilicity and biological activity. The presence of these functional groups allows for selective interactions with various biological targets.

Antimicrobial Activity

Research indicates that oxazole derivatives, including 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis , at low concentrations. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific molecular targets. For instance, it has been shown to affect cellular pathways leading to cell death in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

The mechanism of action for 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole involves:

  • Enzyme Inhibition : The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit mitochondrial function in cancer cells, leading to reduced ATP levels and increased apoptosis .
  • Disruption of Cellular Processes : By interfering with critical cellular processes, such as DNA replication and repair mechanisms, the compound can effectively halt the proliferation of cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies highlight that the presence of electron-donating groups (EDGs) enhances biological activity compared to electron-withdrawing groups (EWGs). Modifications to the phenyl ring significantly affect the compound's potency against various biological targets. Notably, halogen substitutions can lead to a drastic decrease in activity .

Case Study 1: Anticancer Efficacy

In one study, 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. The compound was shown to increase p53 expression levels and activate caspase-3 cleavage, indicating a mechanism involving apoptosis induction .

Case Study 2: Antimicrobial Action

Another investigation focused on the antimicrobial efficacy of this oxazole derivative against multidrug-resistant strains. The results indicated that it possessed superior antibacterial activity compared to traditional antibiotics like sparfloxacin. The compound's ability to inhibit both DNA gyrase and topoisomerase IV suggests a dual mechanism contributing to its effectiveness .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazoleAnticancer0.65 - 2.41Effective against MCF-7
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazoleAnticancer0.79 - 5.51Lower potency than chloromethyl derivative
SparfloxacinAntimicrobial>20Less effective against resistant strains

Q & A

Q. What are the standard synthetic routes for 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or substitution reactions. A common approach involves reacting 4-ethoxyphenyl-substituted precursors with chloromethylating agents. For example, one method uses ethanol as a solvent, glacial acetic acid as a catalyst, and reflux conditions (4 hours) to facilitate cyclization . Another route involves oxime intermediates generated from substituted benzaldehydes, followed by chlorination and ring-closure steps . Key Considerations :
  • Solvent selection (e.g., ethanol for polarity control).
  • Catalytic acid (e.g., glacial acetic acid) to accelerate cyclization.
  • Temperature control to avoid decomposition of the chloromethyl group.

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Provides definitive bond lengths and angles (e.g., C–C bond lengths averaging 1.48 Å in oxazole derivatives) .
  • NMR Spectroscopy : 1^1H NMR detects aromatic protons (δ 7.2–8.1 ppm) and the ethoxy group (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) .
  • IR Spectroscopy : Stretching vibrations for C–Cl (550–750 cm1^{-1}) and C–O–C (1050–1250 cm1^{-1}) .
    Validation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities.

Q. How can researchers assess the stability of the chloromethyl group during synthesis?

  • Methodological Answer :
  • Monitor reaction progress via TLC or HPLC to detect premature hydrolysis or elimination.
  • Use inert atmospheres (N2_2/Ar) to minimize oxidation.
  • Post-reaction, confirm stability via 1^1H NMR (absence of HCl byproducts) or mass spectrometry .

Q. What are the key steps in purifying this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities.
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure .

Q. How to design a preliminary bioactivity assay for this compound?

  • Methodological Answer :
  • Target Selection : Focus on enzymes or receptors with oxazole-binding domains (e.g., kinase inhibitors).
  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC50_{50} determination).
  • Controls : Include a reference inhibitor (e.g., staurosporine for kinases) and solvent blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst concentration (1–5 mol%), and solvent polarity (ethanol vs. DMF).
  • Kinetic Studies : Use in-situ FTIR to monitor intermediate formation.
  • Byproduct Analysis : Identify side products (e.g., dimerization) via GC-MS .
    Example Optimization Table :
ConditionYield (%)Selectivity (%)
Ethanol, 80°C, 1% HAc6288
DMF, 100°C, 3% HAc7875

Q. How to resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare crystallographic data (e.g., C–O bond lengths: 1.36 Å vs. 1.40 Å in different studies) to identify measurement discrepancies .
  • Computational Validation : Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and match experimental data .
  • Crystal Polymorphism : Investigate if solvent-induced polymorphism explains divergent XRD results .

Q. What strategies mitigate decomposition of the chloromethyl group during storage?

  • Methodological Answer :
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative cleavage.
  • Storage Conditions : Use amber vials at –20°C under anhydrous atmospheres.
  • Periodic Analysis : Monitor purity via HPLC every 3 months .

Q. How to computationally model the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory studies).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical interactions (e.g., H-bonding with oxazole N) .

Q. What advanced techniques characterize electronic properties of the oxazole ring?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of the chloromethyl group.
  • UV-Vis Spectroscopy : Analyze λmax_{\text{max}} shifts in different solvents (e.g., 270 nm in ethanol vs. 285 nm in DCM).
  • Theoretical Studies : Perform NBO analysis to quantify charge distribution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole

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